molecular formula C8H12O2 B14430279 But-2-en-1-yl but-2-enoate CAS No. 83244-66-0

But-2-en-1-yl but-2-enoate

Cat. No.: B14430279
CAS No.: 83244-66-0
M. Wt: 140.18 g/mol
InChI Key: RCPLXAFFRYDQJM-UHFFFAOYSA-N
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Description

But-2-en-1-yl but-2-enoate is an organic compound with the molecular formula C8H12O2. It is an ester formed from but-2-en-1-ol and but-2-enoic acid. This compound is characterized by its aliphatic ester structure, which includes a conjugated system of double bonds. Esters like this compound are often found in various natural and synthetic products, contributing to their flavors and fragrances .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of but-2-en-1-yl but-2-enoate typically involves the esterification reaction between but-2-en-1-ol and but-2-enoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: But-2-en-1-yl but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

But-2-en-1-yl but-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of but-2-en-1-yl but-2-enoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis catalyzed by esterases, leading to the formation of but-2-en-1-ol and but-2-enoic acid. These products can further participate in metabolic pathways, influencing cellular processes .

Comparison with Similar Compounds

  • Ethyl but-2-enoate
  • Methyl but-2-enoate
  • Propyl but-2-enoate

Comparison: But-2-en-1-yl but-2-enoate is unique due to its specific ester linkage and the presence of conjugated double bonds. This structure imparts distinct chemical reactivity and physical properties compared to other similar esters. For instance, the conjugated system can participate in additional reactions such as Diels-Alder reactions, which are not as readily accessible to non-conjugated esters .

Properties

CAS No.

83244-66-0

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

but-2-enyl but-2-enoate

InChI

InChI=1S/C8H12O2/c1-3-5-7-10-8(9)6-4-2/h3-6H,7H2,1-2H3

InChI Key

RCPLXAFFRYDQJM-UHFFFAOYSA-N

Canonical SMILES

CC=CCOC(=O)C=CC

Origin of Product

United States

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